Tizanidine

Catalog No.
S584334
CAS No.
51322-75-9
M.F
C9H8ClN5S
M. Wt
253.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tizanidine

CAS Number

51322-75-9

Product Name

Tizanidine

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine

Molecular Formula

C9H8ClN5S

Molecular Weight

253.71 g/mol

InChI

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)

InChI Key

XFYDIVBRZNQMJC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl

Solubility

slightly soluble
1.33e-01 g/L

Synonyms

5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole, DS 103-282, Sirdalud, tizanidine, tizanidine hydrochloride, tizanidine monohydrochloride, Zanaflex

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
  • Mechanism of Action: Tizanidine reduces spasticity by acting on the spinal cord, specifically at the level of interneurons. By stimulating alpha-2 adrenergic receptors, it inhibits the release of excitatory neurotransmitters like glutamate, leading to a decrease in muscle tone [].
  • Clinical Trials: Numerous clinical trials have demonstrated the effectiveness of tizanidine in reducing spasticity associated with various neurological conditions like multiple sclerosis, stroke, and spinal cord injury []. These studies have shown improvements in muscle tone, range of motion, and activities of daily living for patients receiving tizanidine compared to placebo.

Exploring Tizanidine Beyond Spasticity

While spasticity management remains the primary application in scientific research, some studies have explored the potential use of tizanidine for other conditions:

  • Neuropathic Pain: Limited research suggests tizanidine might offer benefits in managing neuropathic pain, a type of pain arising from damage to nerves. However, more robust studies are needed to confirm this potential application [].
  • Off-Label Uses: Tizanidine is sometimes prescribed off-label for chronic neck and back pain, as well as chronic migraines. However, the current body of research does not definitively support its efficacy in these areas.

Physical Description

Solid

XLogP3

1.1

Boiling Point

391.2

LogP

1.72
1.4

Melting Point

280

UNII

6AI06C00GW

Related CAS

64461-82-1 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (66.67%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51322-75-9

Wikipedia

Tizanidine

Biological Half Life

Approximately 2.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Henney HR 3rd, Runyan JD: A clinically relevant review of tizanidine hydrochloride dose relationships to pharmacokinetics, drug safety and effectiveness in healthy subjects and patients. Int J Clin Pract. 2008 Feb;62(2):314-24. doi: 10.1111/j.1742-1241.2007.01660.x. [PMID:18199279]
Malanga G, Reiter RD, Garay E: Update on tizanidine for muscle spasticity and emerging indications. Expert Opin Pharmacother. 2008 Aug;9(12):2209-15. doi: 10.1517/14656566.9.12.2209 . [PMID:18671474]
Wagstaff AJ, Bryson HM: Tizanidine. A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders. Drugs. 1997 Mar;53(3):435-52. doi: 10.2165/00003495-199753030-00007. [PMID:9074844]
Mathias CJ, Luckitt J, Desai P, Baker H, el Masri W, Frankel HL: Pharmacodynamics and pharmacokinetics of the oral antispastic agent tizanidine in patients with spinal cord injury. J Rehabil Res Dev. 1989 Fall;26(4):9-16. [PMID:2600869]
Mense S: Muscle pain: mechanisms and clinical significance. Dtsch Arztebl Int. 2008 Mar;105(12):214-9. doi: 10.3238/artzebl.2008.0214. Epub 2008 Mar 21. [PMID:19629211]
Taittonen M, Raty H, Kirvela O, Aantaa R, Kanto J: The metabolic effects of oral tizanidine in healthy volunteers. Acta Anaesthesiol Scand. 1995 Jul;39(5):628-32. [PMID:7572012]
Chang E, Ghosh N, Yanni D, Lee S, Alexandru D, Mozaffar T: A Review of Spasticity Treatments: Pharmacological and Interventional Approaches. Crit Rev Phys Rehabil Med. 2013;25(1-2):11-22. doi: 10.1615/CritRevPhysRehabilMed.2013007945. [PMID:25750484]
Suarez-Lledo A, Padulles A, Lozano T, Cobo-Sacristan S, Colls M, Jodar R: Management of Tizanidine Withdrawal Syndrome: A Case Report. Clin Med Insights Case Rep. 2018 Feb 13;11:1179547618758022. doi: 10.1177/1179547618758022. eCollection 2018. [PMID:29467587]
Shirin Ghanavatian; Armen Derian (2019). Tizanidine. StatPearls.
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